L-KYNURENINE SULFATE

Vue d'ensemble

Description

Kynurenine sulfate is a derivative of kynurenine, an intermediate in the metabolism of the essential amino acid tryptophan. This compound plays a significant role in various biological processes, including immune regulation and neurotransmission. Kynurenine sulfate is known for its involvement in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital cofactor in cellular metabolism .

Applications De Recherche Scientifique

Neuroscience Applications

- Neuroprotection : Kynurenine sulfate has been shown to exert neuroprotective effects in various experimental models of neurodegeneration. High doses of kynurenine sulfate have been associated with increased levels of kynurenic acid, which can protect neurons from excitotoxicity by antagonizing NMDA receptors . Studies indicate that systemic administration can alter synaptic transmission and behavioral outcomes in animal models, suggesting potential therapeutic applications for neurodegenerative diseases .

- Cognitive Impairment : Research indicates that kynurenine sulfate may influence cognitive functions by modulating synaptic plasticity. For instance, exposure to environmental toxins like lead has been linked to increased levels of kynurenic acid, which correlates with cognitive deficits . This suggests that targeting the kynurenine pathway could be a strategy for mitigating cognitive impairment.

- Stroke and Ischemia : Kynurenine sulfate's role in stroke pathophysiology has been extensively studied. It is implicated in exacerbating neuronal damage following ischemic events. Preclinical studies demonstrate that inhibiting kynurenine pathway enzymes can reduce infarct size and improve neurological outcomes post-stroke . This highlights its potential as a biomarker for stroke severity and a target for therapeutic intervention.

Immunological Applications

- Immunosuppression : Kynurenine sulfate has been identified as an immunosuppressive agent, particularly in the context of chronic inflammatory conditions. It plays a crucial role in modulating immune responses during colitis, suggesting its potential utility in treating inflammatory bowel diseases . The compound's ability to influence T cell activation and proliferation underscores its importance in immune regulation.

- Cardiovascular Health : Elevated levels of kynurenine have been associated with cardiovascular events, particularly in patients with chronic kidney disease. Studies indicate that increased serum levels of kynurenine correlate with adverse cardiovascular outcomes, suggesting that modulation of this pathway might offer therapeutic benefits in managing cardiovascular risks .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Gigler et al., 2007 | Neuroprotection | High-dose kynurenine sulfate administration showed neuroprotective effects in models of neurodegeneration. |

| Ximing et al., 2019 | Stroke | Lower tryptophan and kynurenic acid levels were found in stroke patients compared to controls; suggests potential biomarkers for prognosis. |

| Németh et al., 2004 | Cognitive function | Alterations in cognitive performance were linked to changes in kynurenic acid levels post-exposure to toxins. |

Mécanisme D'action

Target of Action

L-Kynurenine sulfate, also known as Kynurenine sulfate, primarily targets the G protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a crucial role in various biological processes, including immune response and pain perception .

Mode of Action

This compound interacts with its primary target, GPR35, to induce the production of inositol trisphosphate and elicit Ca2+ mobilization . This interaction leads to changes in cellular signaling pathways, influencing various physiological processes.

Biochemical Pathways

This compound is part of the kynurenine pathway , which is the main metabolic route of tryptophan degradation . This pathway produces several neuroactive metabolites that regulate NMDA (N-methyl-D-aspartate) receptor function and free radical production . The metabolites of the kynurenine pathway have essential roles in the regulation of neuronal excitability and the initiation of immune tolerance .

Pharmacokinetics

It is known that l-kynurenine, the precursor of this compound, is well-tolerated and safe after intravenous infusion up to 5 mg/kg over 20 minutes . The lack of change in L-Kynurenine metabolites in plasma suggests a relatively slow metabolism of L-Kynurenine and no or little feedback effect of L-Kynurenine on its synthesis .

Result of Action

The action of this compound results in a broad spectrum of effects. It is involved in the pathology of neurodegenerative disorders, pain syndromes, and autoimmune diseases . It also has a role in the endogenous regulation of neuronal excitability . Furthermore, this compound has been found to have antioxidant properties, acting as an efficient reactive oxygen species (ROS) scavenger and enhancer of brain antioxidant defense .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the antioxidant properties of this compound . Additionally, the presence of other metabolites in the kynurenine pathway can also influence the action of this compound .

Analyse Biochimique

Biochemical Properties

L-Kynurenine sulfate is involved in several biochemical reactions. It is produced from tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase 2 (TDO2) . It can be further metabolized to kynurenic acid by kynurenine aminotransferases (KATs) . These interactions are crucial for the regulation of the kynurenine pathway and the production of downstream metabolites .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating glutamatergic and cholinergic synaptic transmission . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote angiogenesis by inducing endothelial mitophagy in ovarian cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with enzymes like IDO and TDO2, leading to changes in gene expression . It also influences enzyme activity, such as the inhibition or activation of KATs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, systemic administration of this compound leads to a rapid elevation of the neuroactive metabolite kynurenic acid . Over time, this can result in complex behavioral changes, such as hypoactivity or spatial working memory deficits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a high dose of this compound (300 mg/bwkg; i.p.) has been shown to produce alterations in behavioral tasks in C57Bl/6j mice . In several studies, neuroprotection was achieved through the administration of high-dose this compound .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism . It interacts with enzymes like IDO, TDO2, and KATs, and plays a role in the production of downstream metabolites like kynurenic acid . It can also affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In the central nervous system, about 60% of L-Kynurenine is taken up from the blood with the aid of a transporter . It can also interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemistry. It is known that the N-terminal arm of aminotransferases, which are involved in the metabolism of this compound, controls enzyme subcellular localization . This could potentially direct this compound to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kynurenine sulfate can be synthesized through the chemical modification of kynurenine. The process typically involves the reaction of kynurenine with sulfuric acid under controlled conditions to form the sulfate salt. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods: In industrial settings, the production of kynurenine sulfate involves large-scale synthesis using similar chemical reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .

Analyse Des Réactions Chimiques

Types of Reactions: Kynurenine sulfate undergoes various chemical reactions, including:

Oxidation: Kynurenine sulfate can be oxidized to form kynurenic acid, a neuroactive compound.

Reduction: The compound can be reduced to form other derivatives, such as 3-hydroxykynurenine.

Substitution: Kynurenine sulfate can participate in substitution reactions, where functional groups are replaced by other chemical groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions

Major Products Formed:

Kynurenic Acid: Formed through oxidation.

3-Hydroxykynurenine: Formed through reduction.

Various Substituted Derivatives: Formed through substitution reactions

Comparaison Avec Des Composés Similaires

Kynurenic Acid: A neuroactive compound with antiglutamatergic properties.

3-Hydroxykynurenine: An intermediate in the kynurenine pathway with antioxidant properties.

Quinolinic Acid: A neurotoxic metabolite involved in neurodegenerative diseases

Uniqueness of Kynurenine Sulfate: Kynurenine sulfate is unique due to its sulfate group, which enhances its solubility and stability compared to other kynurenine derivatives. This property makes it particularly useful in biochemical assays and industrial applications .

Activité Biologique

Kynurenine sulfate (KYNs) is a significant metabolite in the kynurenine pathway, primarily derived from the degradation of tryptophan. This pathway plays a crucial role in various biological processes, including neurotransmission, immune response, and metabolic regulation. KYNs has garnered attention for its potential neuroactive properties and implications in several neurological and psychiatric disorders. This article reviews the biological activity of KYNs, highlighting its mechanisms of action, effects on behavior, and associations with various health conditions.

Kynurenine sulfate is produced through the enzymatic conversion of tryptophan via indoleamine 2,3-dioxygenase (IDO) and subsequent metabolic steps. The biological activity of KYNs is largely attributed to its conversion into kynurenic acid (KYNA), which exhibits both neuroprotective and neurotoxic properties depending on its concentration and context.

Neuroactive Properties

- Receptor Interaction : KYNs can modulate neurotransmitter systems by acting on glutamate receptors. KYNA acts as a non-competitive antagonist at the NMDA receptor and an antagonist at the α7 nicotinic acetylcholine receptor, influencing synaptic transmission .

- Behavioral Effects : Studies have shown that systemic administration of KYNs can lead to behavioral changes in animal models, including hypoactivity and deficits in spatial working memory. For instance, low doses of KYNs have been linked to cognitive impairments in C57Bl/6j mice .

Research Findings

Recent studies have elucidated the complex role of KYNs in various health conditions:

1. Neurological Disorders

KYNs has been implicated in neurodegenerative diseases due to its dual role in neuroprotection and neurotoxicity. Elevated levels of KYNA are associated with reduced neuronal activity, which may contribute to cognitive decline in conditions such as Alzheimer's disease .

2. Kidney Disease

Research indicates that alterations in the kynurenine pathway metabolites, including KYNs, are associated with chronic kidney disease (CKD). High levels of kynurenic acid correlate with slower declines in renal function, suggesting a protective role against kidney damage .

3. Inflammatory Conditions

The kynurenine pathway is upregulated during inflammatory responses, leading to increased production of KYNs. This has been observed in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, where changes in kynurenine levels may serve as biomarkers for disease progression .

Data Tables

Case Studies

A systematic review highlighted several case studies demonstrating the effects of KYNs on neurological outcomes:

- Case Study 1 : In a rodent model of stroke, peripheral administration of KYN improved neurological outcomes by facilitating KYNA production in the brain .

- Case Study 2 : Patients with chronic kidney disease showed altered kynurenine metabolites correlating with disease severity and progression rates .

Propriétés

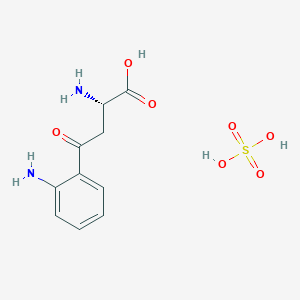

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-Kynurenine Sulfate and what is its significance in the body?

A1: this compound is a metabolite of tryptophan, an essential amino acid. It plays a crucial role in the kynurenine pathway (KP), which is the major route for tryptophan degradation in the body. [] This pathway leads to the production of several neuroactive metabolites, including kynurenic acid (KYNA), which has been implicated in various neurological and psychiatric disorders. []

Q2: What is the relationship between this compound and seizures?

A3: Interestingly, both this compound and its metabolite, quinolinic acid, have been shown to induce convulsions in animal models. [, , ] Intraventricular injection of this compound potentiated convulsions caused by strychnine in mice. [] This effect was not observed with other convulsants like thiosemicarbazide or pentylenetetrazol, suggesting a specific interaction. [] Notably, while quinolinic acid also caused convulsions in rats, other kynurenine metabolites like kynurenic acid, nicotinic acid, and nicotinamide did not show this effect in rats but did in mice. []

Q3: Can other substances modify the convulsive effects of this compound?

A4: Yes, research suggests that serotonergic drugs might play a role in mitigating this compound-induced convulsions. Compounds like 5-hydroxytryptophan, 5-methoxytryptamine, and serotonin were found to reduce the severity of these convulsions in mice. [] Conversely, blocking serotonin receptors or depleting serotonin levels seems to worsen the convulsive effects, indicating a potential protective role of serotonin against this compound's convulsant properties. []

Q4: Are there species differences in the response to this compound?

A5: Yes, studies indicate distinct responses to this compound and its metabolites between rats and mice. [] While this compound and quinolinic acid induced convulsions in both species, other kynurenine metabolites only showed this effect in mice. [] This difference might be attributed to variations in the accessibility of the hippocampus to intraventricularly administered drugs. [] Additionally, inhibitory amino acids like GABA, glycine, and taurine, which caused sedation in rats, induced seizures in mice. []

Q5: Has this compound shown any potential in protecting against ischemic brain damage?

A6: Although high doses of this compound have been associated with neurotoxicity, some studies suggest a potential neuroprotective effect at specific doses and conditions. Research indicates that this compound, when administered before focal cerebral ischemia in mice or global cerebral ischemia in gerbils, provided neuroprotection. [] This protective effect might be related to its influence on cerebral blood flow, as this compound was found to increase cerebral blood flow in conscious rabbits. []

Q6: Can this compound administration affect neuronal activity markers?

A7: Yes, administration of this compound has been linked to changes in c-Fos expression, a marker for neuronal activity. In a study on C57Bl/6j mice, a high dose of this compound led to a decrease in c-Fos-immunopositive cells in specific brain regions, including the dorsal striatum and the CA1 pyramidal cell layer of the hippocampus. [] These changes in c-Fos expression might be related to the observed behavioral disturbances in these mice. []

Q7: What is known about the metabolism of this compound?

A8: this compound is further metabolized within the kynurenine pathway. One study on a family with a history of bladder cancer found that individuals with elevated levels of kynurenine, including this compound, also excreted higher levels of 3-hydroxykynurenine. [] This suggests that this compound can be converted to 3-hydroxykynurenine in vivo, highlighting the interconnected nature of the kynurenine pathway. []

Q8: How is this compound detected and measured in biological samples?

A9: Chromatographic techniques, particularly paper chromatography, have been historically significant in detecting and identifying this compound and other tryptophan metabolites. [] These methods exploit the fluorescent properties of these compounds under ultraviolet light, allowing for their visualization and differentiation in complex biological samples. [] While more advanced techniques might be employed today, these early methods were crucial in advancing our understanding of tryptophan metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.